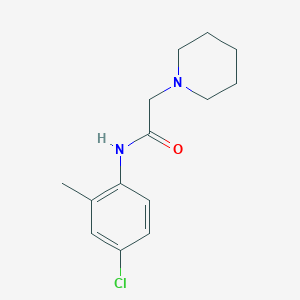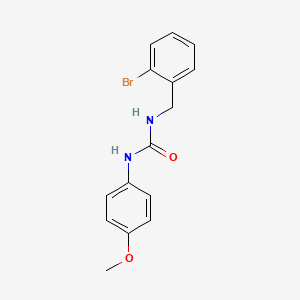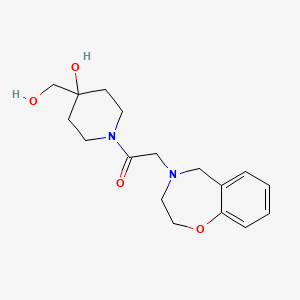
N-(4-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPA is a synthetic compound that belongs to the class of acetamide derivatives, and it has been extensively studied for its biological activities and pharmacological properties.
作用機序
The mechanism of action of CMPA is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. CMPA has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This results in an increase in cAMP levels, which has been linked to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
CMPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the treatment of cancer. CMPA has also been shown to exhibit analgesic effects, which makes it a potential candidate for the treatment of pain.
実験室実験の利点と制限
CMPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has been extensively studied for its biological activities and pharmacological properties, which makes it a well-characterized compound. However, CMPA also has some limitations. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays. CMPA also has poor solubility in aqueous solutions, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of CMPA. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of CMPA and to identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMPA in vivo. Overall, the study of CMPA has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
CMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methylbenzoic acid with piperidine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and ammonium acetate to yield CMPA. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
科学的研究の応用
CMPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. CMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and colitis.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-9-12(15)5-6-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVMOUMUXWTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)

![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![4-chloro-N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5418990.png)
